![molecular formula C15H20O3 B1299271 4-Oxo-4-(4-pentylphenyl)butanoic acid CAS No. 64779-07-3](/img/structure/B1299271.png)
4-Oxo-4-(4-pentylphenyl)butanoic acid
Overview
Description
4-Oxo-4-(4-pentylphenyl)butanoic acid is a chemical compound with the molecular formula C15H20O3 . It has an average mass of 248.318 Da and a monoisotopic mass of 248.141251 Da .
Molecular Structure Analysis
The molecular structure of 4-Oxo-4-(4-pentylphenyl)butanoic acid consists of 15 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C15H20O3/c1-2-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18)
. Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 429.5±38.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.2±3.0 kJ/mol . The flash point is 227.7±23.3 °C . The index of refraction is 1.523 . The molar refractivity is 70.6±0.3 cm³ . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . The polar surface area is 54 Ų .Scientific Research Applications
Crystallography and Polymorphism Studies
4-Oxo-4-(4-pentylphenyl)butanoic acid can be used in crystallography and polymorphism studies . Different crystal forms of pharmaceutically important compounds demonstrate non-equivalent physical properties and, thus, bioactivity . The structure of 4-oxo-4-phenylbutanoic acid, a similar compound, has been studied in detail . Understanding the polymorphism is crucial for many applications due to the prominent variation in properties of solids of the same chemical substance but with different crystal packing .
Development of New Materials
This compound could potentially be used in the development of new materials with specific physical properties . The relationship between various parameters such as packing density, presence of different interactions within the crystal, and energy of the crystal lattice is of great importance for the development of new materials .
Pharmaceuticals
4-Oxo-4-(4-pentylphenyl)butanoic acid could have potential applications in the pharmaceutical industry . Different crystal forms of pharmaceutically significant compounds demonstrate non-equivalent physical properties and, thus, bioactivity . Therefore, understanding the polymorphism is crucial for many applications .
High-Energy Materials
The compound could potentially be used in the development of high-energy materials . The understanding of the relationship between various parameters such as packing density, presence of different interactions within the crystal, and energy of the crystal lattice is of great importance for the development of such materials .
Dyes and Pigments
4-Oxo-4-(4-pentylphenyl)butanoic acid could potentially be used in the development of dyes and pigments . The understanding of the relationship between various parameters such as packing density, presence of different interactions within the crystal, and energy of the crystal lattice is of great importance for the development of such materials .
properties
IUPAC Name |
4-oxo-4-(4-pentylphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHIJXVJKUGJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366217 | |
Record name | 4-oxo-4-(4-pentylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(4-pentylphenyl)butanoic acid | |
CAS RN |
64779-07-3 | |
Record name | 4-oxo-4-(4-pentylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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